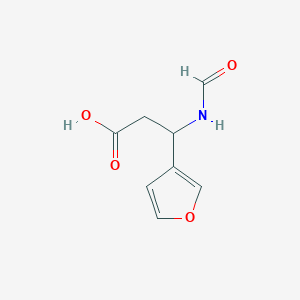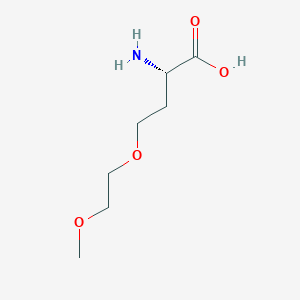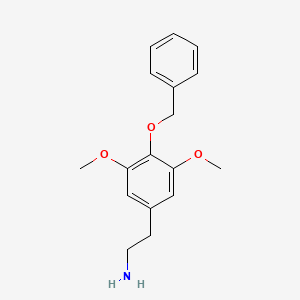
Benzeneethanamine,3,5-dimethoxy-4-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- is a complex organic compound with the molecular formula C17H21NO3. It is characterized by the presence of methoxy groups and a phenylmethoxy group attached to the benzene ring, making it a derivative of phenethylamine. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Ring Substituents:
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with a suitable alkyl halide in the presence of a base.
Formation of the Ethanamine Side Chain: The ethanamine side chain can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The methoxy and phenylmethoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneethanamine, 3,4-dimethoxy-: This compound has methoxy groups at the 3 and 4 positions of the benzene ring.
Benzeneethanamine, 3,4,5-trimethoxy-: This compound has methoxy groups at the 3, 4, and 5 positions of the benzene ring.
Uniqueness
Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group at the 4 position, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
2176-16-1 |
|---|---|
Fórmula molecular |
C17H21NO3 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
2-(3,5-dimethoxy-4-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H21NO3/c1-19-15-10-14(8-9-18)11-16(20-2)17(15)21-12-13-6-4-3-5-7-13/h3-7,10-11H,8-9,12,18H2,1-2H3 |
Clave InChI |
BUJBXOZJFOWVCR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


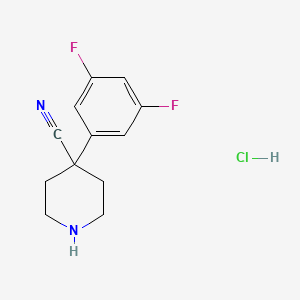
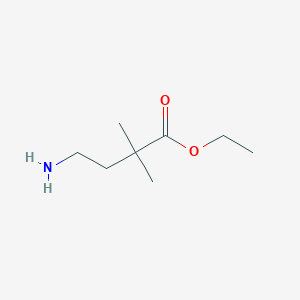
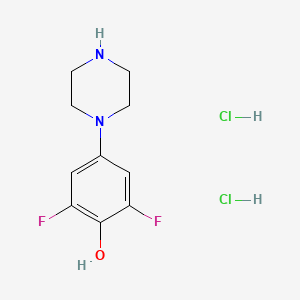
![Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13578829.png)
![rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13578835.png)
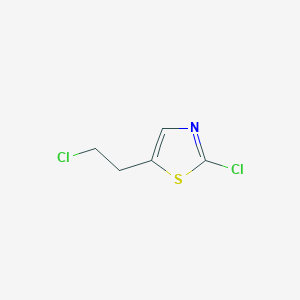
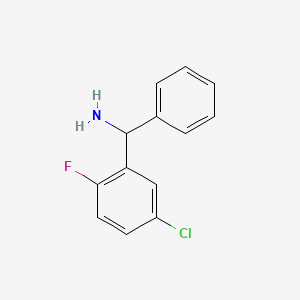
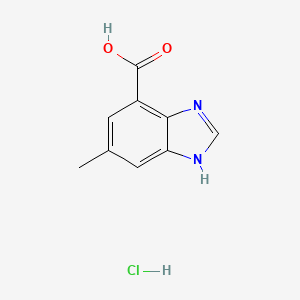
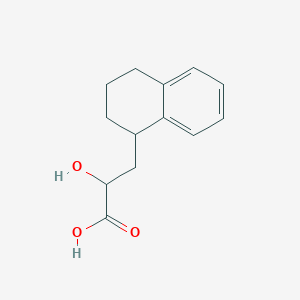
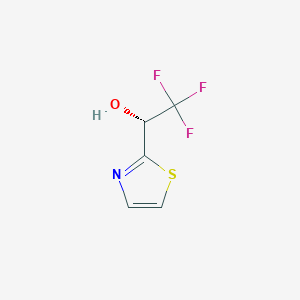
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]aceticacid,trifluoroaceticacid](/img/structure/B13578889.png)
